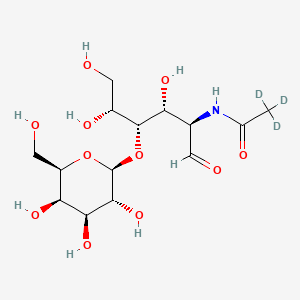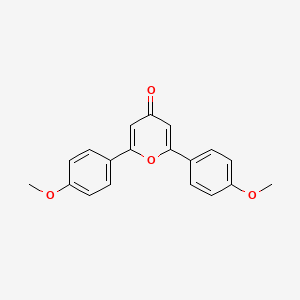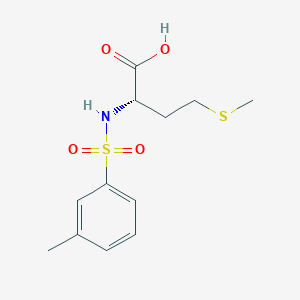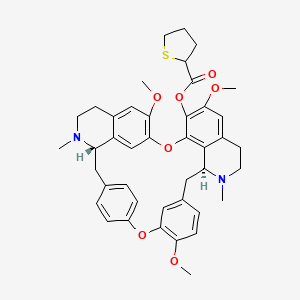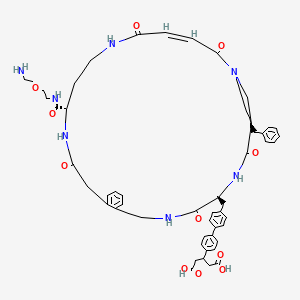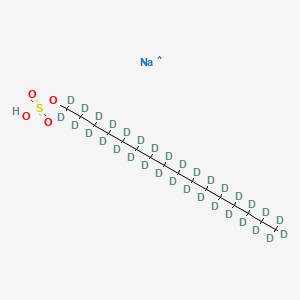
Sodium hexadecyl sulfate-d33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hexadecyl sulfate-d33 is a deuterium-labeled version of sodium hexadecyl sulfate. This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable for various analytical and experimental applications. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the compound’s pharmacokinetic and metabolic profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium hexadecyl sulfate-d33 typically involves the deuteration of sodium hexadecyl sulfate. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium into the compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the efficient production of the compound. The purity and isotopic labeling are critical factors in the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions: Sodium hexadecyl sulfate-d33 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium, which can alter the reaction kinetics and mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Sodium hexadecyl sulfate-d33 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is employed in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: In pharmaceutical research, this compound is used to study drug metabolism and pharmacokinetics.
Mecanismo De Acción
The mechanism of action of sodium hexadecyl sulfate-d33 involves its interaction with molecular targets and pathways. The deuterium labeling can affect the compound’s binding affinity and interaction with enzymes and receptors. This can lead to changes in the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug interactions and metabolic pathways .
Comparación Con Compuestos Similares
- Sodium tetradecyl sulfate
- Sodium dodecyl sulfate
- Sodium octadecyl sulfate
Comparison: Sodium hexadecyl sulfate-d33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. The presence of deuterium can significantly alter the compound’s properties, making it more stable and providing valuable insights into reaction mechanisms and metabolic pathways. This uniqueness makes this compound a preferred choice for specific research applications .
Propiedades
Fórmula molecular |
C16H34NaO4S |
|---|---|
Peso molecular |
378.7 g/mol |
InChI |
InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2; |
Clave InChI |
HMWHAHJOIHEFOG-XZAQTRAVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)O.[Na] |
SMILES canónico |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


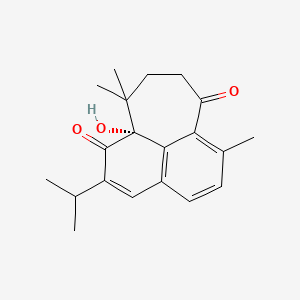
![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)

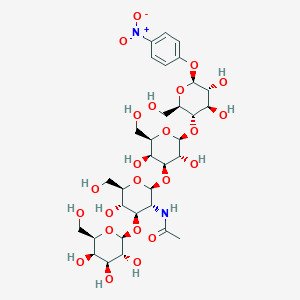

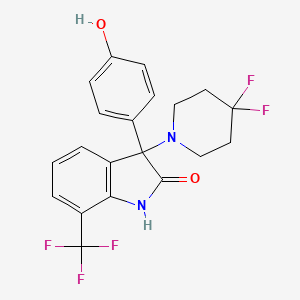
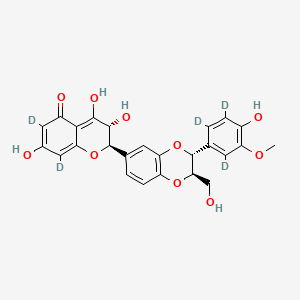
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
